

# Efficacy of Alpelisib: Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

The following table summarizes the progression-free survival (PFS) data for **alpelisib** from its pivotal clinical trial and subsequent real-world studies.

| Study / Cohort                          | Patient Population & Prior Therapy                                      | Treatment                  | Median PFS (months) | Key Findings                                                                                                         |
|-----------------------------------------|-------------------------------------------------------------------------|----------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------|
| <b>SOLAR-1 (Clinical Trial)</b> [1] [2] | PIK3CA-mutated, HR+/HER2- ABC; progressed on/after aromatase inhibitor  | Alpelisib + Fulvestrant    | 11.0                | PFS nearly doubled vs. fulvestrant alone (5.7 mos); established efficacy in a clinical trial setting [1] [2].        |
| <b>BYLieve (Cohort A)</b> [3] [4]       | PIK3CA-mutated, HR+/HER2- ABC; immediate prior therapy was CDK4/6i + AI | Alpelisib + Fulvestrant    | 7.3                 | Confirmed efficacy in patients after CDK4/6i therapy; 6-month PFS rate was 54.6% [3].                                |
| <b>Real-World Matched Cohort</b> [3]    | PIK3CA-mutated, HR+/HER2- ABC; progressed on CDK4/6i + hormone therapy  | Standard of Care Therapies | 3.7                 | Highlights the PFS benefit of alpelisib + fulvestrant over real-world standard treatments in a matched analysis [3]. |

| Study / Cohort                   | Patient Population & Prior Therapy                                       | Treatment               | Median PFS (months) | Key Findings                                                                                                    |
|----------------------------------|--------------------------------------------------------------------------|-------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------|
| Single-Institution Study [5] [6] | Heavily pre-treated PIK3CA-mutated, HR+/HER2- MBC (median 3 prior lines) | Alpelisib + Fulvestrant | N/R                 | Showed a more modest overall response rate (ORR) of 12.5%; median duration of response was 5.77 months [5] [6]. |

ABC = Advanced Breast Cancer; MBC = Metastatic Breast Cancer; CDK4/6i = CDK4/6 inhibitor; AI = Aromatase Inhibitor; N/R = Not Reported

## Experimental Protocols in Key Studies

The data in the table above comes from studies with distinct designs and methodologies:

- **SOLAR-1 Trial** [1] [2]: This was a **phase 3, randomized, double-blind, placebo-controlled trial**—the gold standard for establishing efficacy. It enrolled 572 men and postmenopausal women. The primary endpoint was investigator-assessed PFS in the cohort with PIK3CA mutations, evaluated according to RECIST v1.1 criteria.
- **Real-World Studies** [5] [3] [6]: These were typically **retrospective, single-institution chart reviews**. For example, one study involved an in-depth hand-review of electronic records for 27 patients [5] [6]. Outcomes like treatment response were determined by the study investigators through personal review of scans based on RECIST v1.1, but the assessment intervals were decided by treating physicians based on clinical judgment rather than a fixed protocol [5] [6].

## Safety and Tolerability in the Real World

Real-world data consistently highlights significant toxicity challenges with **alpelisib** that impact treatment duration [5] [6]:

- **High Rate of Adverse Events:** In one study of 27 patients, **88.9%** experienced any grade adverse event, and **50%** experienced a Grade 3 adverse event [5] [6].
- **Common Toxicities:** Hyperglycemia (59.3%), nausea (40.7%), diarrhea (37.0%), fatigue (25.9%), and rash (22.2%) were frequent. Hyperglycemia was the most common severe event [5] [6].

- **Impact on Treatment:** About **52%** of patients required dose interruption or reduction, and **47.8%** of discontinuations were due to adverse events. The median treatment duration was only 2 months in patients who experienced Grade 3 adverse events [5] [6].

## PI3K Pathway and **Alpelisib's** Mechanism of Action

**Alpelisib** is an alpha-specific inhibitor of PI3K. The diagram below illustrates the signaling pathway it targets.



[Click to download full resolution via product page](#)

The PIK3CA gene encodes the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ . In approximately 40% of HR+/HER2- breast cancers, activating mutations in PIK3CA lead to **constitutive activation** of the PI3K/AKT/mTOR signaling pathway, promoting tumor cell growth, proliferation, and survival, and contributing to resistance to endocrine therapy [7] [4] [2]. **Alpelisib** selectively targets and inhibits the mutant p110 $\alpha$  protein, blocking this oncogenic signaling.

## Key Takeaways for Researchers and Clinicians

- **Efficacy Context:** Real-world evidence confirms that **alpelisib** provides a clinically meaningful PFS benefit over standard therapies after CDK4/6 inhibitor progression, though the magnitude of benefit may be more modest than initially seen in the clinical trial population [5] [3] [6].
- **Toxicity Management is Critical:** The high rate of treatment modifications and discontinuations in real-world cohorts underscores that managing adverse events—particularly hyperglycemia and rash—is essential for allowing patients to remain on therapy long enough to derive benefit [5] [6].
- **Comparative Data Gap:** The search results did not provide direct real-world comparative data for **alpelisib** versus other PI3K inhibitors (e.g., buparlisib, taselisib). One network meta-analysis of clinical trials suggested that **alpelisib** and buparlisib had superior efficacy and safety profiles, but this was not based on real-world evidence [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. FDA approves alpelisib for metastatic breast cancer [fda.gov]
2. PI3K Inhibitor Doubles PFS in HR+/HER2- Breast Cancer [medpagetoday.com]
3. Effectiveness of Alpelisib plus Fulvestrant Compared with ... [oncpracticemanagement.com]
4. Alpelisib Plus Endocrine Therapy Yields Similar PFS ... [onclive.com]
5. Real world outcomes with alpelisib in metastatic hormone ... [pmc.ncbi.nlm.nih.gov]
6. Real world outcomes with alpelisib in metastatic hormone ... [frontiersin.org]
7. Which Is the Most Appropriate PI3K Inhibitor for Breast ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Efficacy of Alpelisib: Clinical Trials vs. Real-World Evidence].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548345#alpelisib-progression-free-survival-real-world-cohorts>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)